1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
The compound 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (molecular formula: C₂₀H₂₆F₃N₅O, average mass: 409.456 g/mol) features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core, a piperidine ring, and a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. Key structural attributes include:
- 3-Methyl-1,2,4-oxadiazole: A five-membered heterocycle known for metabolic stability and bioisosteric replacement of carbonyl groups in drug design .
- Piperidine-piperazine linkage: The piperidine ring is functionalized with a methylene bridge to the oxadiazole, while the piperazine is substituted at the 4-position with the trifluoromethylpyridine group. This design balances lipophilicity and solubility .
- Trifluoromethylpyridine: Enhances binding affinity through hydrophobic interactions and electron-withdrawing effects, commonly leveraged in antibacterial and anticancer agents .
Properties
IUPAC Name |
3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-14-24-18(29-25-14)13-26-6-4-16(5-7-26)27-8-10-28(11-9-27)17-3-2-15(12-23-17)19(20,21)22/h2-3,12,16H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBBTSJAWIRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a piperazine core substituted with both a trifluoromethyl pyridine and a 3-methyl-1,2,4-oxadiazol moiety. The structural formula can be represented as follows:
This molecular structure is indicative of its potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazoles have shown promising activity against multiple cancer cell lines. The compound has been evaluated for its efficacy against various cancer types:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| PC-3 | 0.67 | Prostate |
| HCT-116 | 0.80 | Colon |
| ACHN | 0.87 | Renal |
| K-562 | 18.22 | Leukemia |
| MDA-MB-435 | 15.43 | Melanoma |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells, potentially through mechanisms such as apoptosis induction and inhibition of key signaling pathways like EGFR and Src .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Research indicates that oxadiazole derivatives possess significant activity against various bacterial strains. The following table summarizes the antimicrobial efficacy observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4 - 32 | Antistaphylococcal |
| Escherichia coli | 64 - 256 | Broad-spectrum antibacterial |
| Pseudomonas aeruginosa | 64 - 256 | Broad-spectrum antibacterial |
The compounds demonstrated effectiveness superior to standard treatments like chloramphenicol, indicating their potential as alternative antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Studies have shown that oxadiazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways involving caspase activation.
- Inhibition of Kinases : The compound has been reported to inhibit key kinases such as EGFR and Src, which are pivotal in cancer cell proliferation and survival .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- A study evaluating a series of oxadiazole derivatives found that specific substitutions enhanced their anticancer activity significantly.
- Another investigation into the antimicrobial properties revealed that modifications to the molecular structure could lead to improved efficacy against resistant strains of bacteria.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Table 1: Key Structural and Functional Comparisons
Key Comparison Points
(a) 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers
- The 1,2,4-oxadiazole in the target compound is critical for binding efficiency. Studies on Hedgehog pathway inhibitors demonstrate that 1,3,4-oxadiazole isomers exhibit reduced activity due to altered electronic and steric profiles .
- In contrast, 1,2,4-oxadiazole derivatives with trifluoromethylpyridine (e.g., Compound 5u/5v) show potent antibacterial activity, validating the scaffold’s utility .
(b) Piperidine vs. Piperazine Linkers
- Piperidine (target compound): Offers metabolic stability compared to smaller rings (e.g., azetidine), which diminish binding affinity .
- Piperazine (e.g., BI 665915): Enhances solubility and target engagement but increases CYP3A4/hERG inhibition risks, limiting therapeutic utility .
(c) Trifluoromethylpyridine Substituent
- The 5-(trifluoromethyl)pyridin-2-yl group in the target compound improves lipophilicity (logP ~2.5) and mimics fluopyram’s pharmacophore, a nematicide with proven bioactivity .
(d) Methylene Bridge and Steric Effects
- Similar designs in Zibotentan (oxadiazole-pyridine hybrid) enhance target site adaptation .
Research Findings and Implications
- Antibacterial Potential: The trifluoromethylpyridine-oxadiazole motif in the target compound aligns with derivatives active against Xanthomonas oryzae (Xoo) and Xanthomonas citri (Xoc), suggesting cross-application in plant disease control .
- Metabolic Stability : The piperidine ring may reduce CYP450 interactions compared to piperazine-containing analogues, a critical advantage in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
